molecular formula C18H20N2O3S B2824928 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzamide CAS No. 941994-37-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzamide

Cat. No. B2824928
CAS RN: 941994-37-2
M. Wt: 344.43
InChI Key: RLTRWHLHGDLDOH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C23H27N5O3S . The exact mass is 453.18346091 g/mol and the monoisotopic mass is also 453.18346091 g/mol . The compound has a complexity of 758 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 453.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The topological polar surface area is 107 Ų .

Scientific Research Applications

Antimicrobial Applications

The synthesis of derivatives similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzamide has shown significant promise in antimicrobial screenings. Compounds incorporating the thiazolidin-4-one or thiazole ring, akin to the structure of interest, have been explored for their potential therapeutic interventions against bacterial and fungal infections. For instance, the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring have demonstrated valuable therapeutic intervention possibilities for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Such compounds have been tested for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, along with their inhibitory action against strains of fungi, showing promising results.

Photocatalytic Degradation Applications

Though not directly related to the exact compound , research into similar chemical structures has explored the potential for environmental applications, such as photocatalytic degradation. Photocatalytic processes involve the use of photocatalysts like titanium dioxide to degrade organic pollutants in water, indicating the broader utility of similar compounds in environmental remediation efforts. For example, the study on the effects of adsorbents used as supports for titanium dioxide loading on the photocatalytic degradation of propyzamide showcases how similar compounds can be instrumental in enhancing the rate of mineralization of pollutants and reducing the concentration of solution-phase intermediates (Torimoto, Ito, Kuwabata, & Yoneyama, 1996). This suggests a potential avenue for the application of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzamide derivatives in environmental science.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing cells from dividing and potentially leading to cell death. The downstream effects of this disruption can vary depending on the type of cell and the specific context within the organism.

Result of Action

The result of the compound’s action is likely to be cell cycle arrest . By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle and dividing. This can lead to a decrease in the proliferation of cells, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-5-3-6-15(11-13)18(21)19-17-12-16(8-7-14(17)2)20-9-4-10-24(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTRWHLHGDLDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methylbenzamide

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